3-(2-Cyclopropylethyl)-1-methyl-1H-pyrazol-5-amine
Description
3-(2-Cyclopropylethyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole-based amine derivative characterized by a cyclopropylethyl substituent at position 3 of the pyrazole ring and a methyl group at position 1.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
5-(2-cyclopropylethyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-12-9(10)6-8(11-12)5-4-7-2-3-7/h6-7H,2-5,10H2,1H3 |
InChI Key |
HBQBTLWWODCAJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CCC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology and Medicine: Investigated for potential pharmacological activities (e.g., anti-inflammatory, antimicrobial, or antitumor effects).
Industry: Limited applications due to its specialized nature, but it may find use in custom synthesis.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific interactions with biological targets.
- It could act as an enzyme inhibitor, receptor modulator, or participate in metabolic pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key pyrazole-5-amine derivatives and their structural features:
Key Observations:
- Electronic Effects : Aryl substituents (e.g., 4-chlorophenyl in ) introduce electron-withdrawing or donating effects, while alkyl groups (e.g., cyclopropylethyl) primarily influence hydrophobicity.
- Synthetic Yields : Reductive amination () achieves higher yields (88%) compared to pyrimidine coupling (40% in ), highlighting the impact of reaction conditions.
Reductive Amination (High-Yield Route)
- Example : 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine is synthesized via a one-pot solvent-free condensation followed by NaBH₄ reduction (88% yield) .
- Applicability to Target Compound : Similar reductive amination could be employed for the target compound if an aldehyde precursor (e.g., cyclopropylethyl aldehyde) is available.
Heterocyclic Coupling (Lower-Yield Route)
- Example : 2-Chloro-N-(3-cyclopropyl-1H-pyrazol-5-yl)-5-methylpyrimidin-4-amine requires 48 hours at 80°C (40% yield) .
- Challenges : Extended reaction times and lower yields suggest sensitivity to steric or electronic factors.
Physicochemical and Spectroscopic Properties
NMR and MS Data Comparisons
- 3-(tert-Butyl) Derivative :
- $ ^1H $-NMR: Broad singlet at 3.34 ppm (NH), doublet at 4.16 ppm (methylene).
- MS: Molecular ion peaks consistent with expected fragmentation.
- Pyrimidine Derivative :
- $ ^1H $-NMR: Singlet at 12.17 ppm (NH), 6.26 ppm (pyrazole proton).
- MS-ESI: [M–H]⁻ at m/z 248.0.
- Target Compound Inference : Expected NH proton resonance near 3–4 ppm and cyclopropylethyl protons as multiplet(s) in $ ^1H $-NMR.
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